4-(5-Chloro-1H-indol-3-YL)cyclohexanone
Description
4-(5-Chloro-1H-indol-3-YL)cyclohexanone is a cyclohexanone derivative functionalized with a 5-chloroindole moiety at the 4-position of the cyclohexanone ring. The chloro substituent at the 5-position of the indole ring likely enhances electronic effects, influencing reactivity and biological activity compared to non-halogenated analogs.
Properties
Molecular Formula |
C14H14ClNO |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
4-(5-chloro-1H-indol-3-yl)cyclohexan-1-one |
InChI |
InChI=1S/C14H14ClNO/c15-10-3-6-14-12(7-10)13(8-16-14)9-1-4-11(17)5-2-9/h3,6-9,16H,1-2,4-5H2 |
InChI Key |
ZWIKMLAXFAMGDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Structural Insights :
- The position of the indole moiety (C2 vs. C4 on cyclohexanone) significantly alters steric and electronic properties. For example, 2-(1H-indol-3-yl)cyclohexanone exhibits different reactivity due to proximity of the indole to the ketone group .
- Halogen substituents (Cl vs. F) modulate lipophilicity and electronic effects. The chloro group in 4-(5-Chloro-1H-indol-3-YL)cyclohexanone increases molecular weight and may enhance binding to hydrophobic biological targets compared to the fluoro analog .
Physicochemical Properties
- The addition of polar substituents (e.g., Cl, NH₂) can improve solubility in organic solvents .
- Stability: Halogenated indoles (e.g., 5-Cl) may increase stability against oxidative degradation compared to non-halogenated analogs .
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